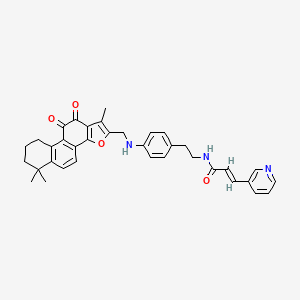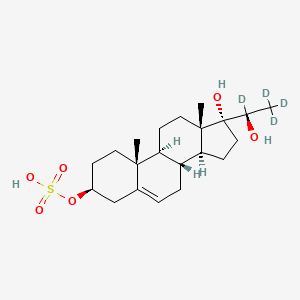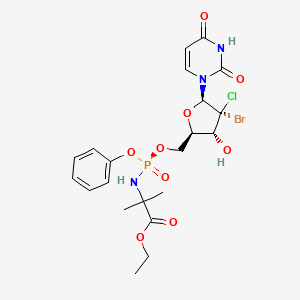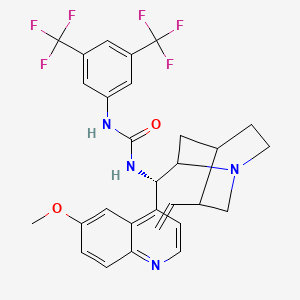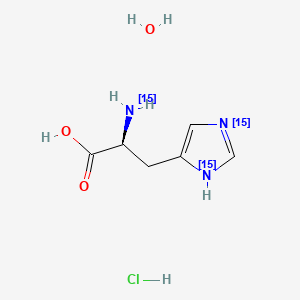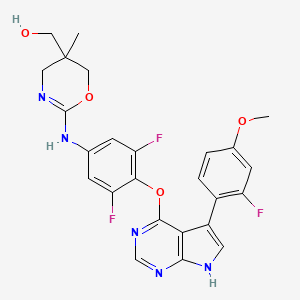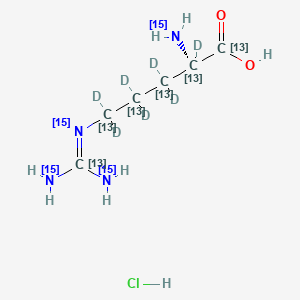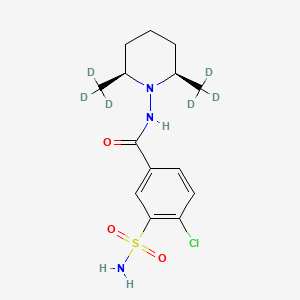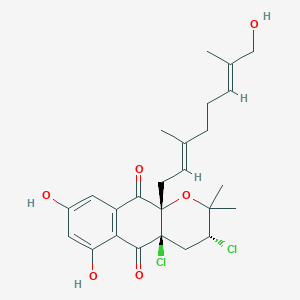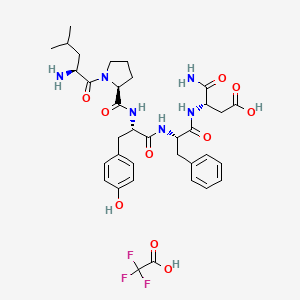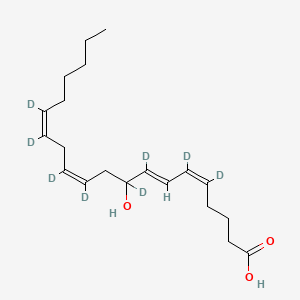
(5Z,7E,11Z,14Z)-5,6,8,9,11,12,14,15-octadeuterio-9-hydroxyicosa-5,7,11,14-tetraenoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5Z,7E,11Z,14Z)-5,6,8,9,11,12,14,15-octadeuterio-9-hydroxyicosa-5,7,11,14-tetraenoic acid is a deuterated derivative of 9-hydroxyicosa-5,7,11,14-tetraenoic acid This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, at specific positions in its molecular structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5Z,7E,11Z,14Z)-5,6,8,9,11,12,14,15-octadeuterio-9-hydroxyicosa-5,7,11,14-tetraenoic acid typically involves the selective deuteration of 9-hydroxyicosa-5,7,11,14-tetraenoic acid. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The reaction conditions often require the use of deuterium gas (D2) and a suitable catalyst, such as palladium on carbon (Pd/C), under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale deuteration processes using advanced catalytic systems. The use of continuous flow reactors can enhance the efficiency and yield of the deuteration process. Additionally, the purification of the final product may involve techniques such as chromatography to ensure the removal of any undeuterated impurities.
化学反应分析
Types of Reactions
(5Z,7E,11Z,14Z)-5,6,8,9,11,12,14,15-octadeuterio-9-hydroxyicosa-5,7,11,14-tetraenoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The double bonds in the compound can be reduced to form saturated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium or platinum.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for hydroxyl group substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce saturated hydrocarbons.
科学研究应用
(5Z,7E,11Z,14Z)-5,6,8,9,11,12,14,15-octadeuterio-9-hydroxyicosa-5,7,11,14-tetraenoic acid has several scientific research applications:
Chemistry: Used as a stable isotope-labeled compound in various analytical techniques, including mass spectrometry.
Biology: Studied for its potential effects on biological systems, particularly in the context of metabolic pathways.
Medicine: Investigated for its potential therapeutic applications, including its role as a biomarker for certain diseases.
Industry: Utilized in the development of deuterated drugs, which may exhibit improved pharmacokinetic properties compared to their non-deuterated counterparts.
作用机制
The mechanism of action of (5Z,7E,11Z,14Z)-5,6,8,9,11,12,14,15-octadeuterio-9-hydroxyicosa-5,7,11,14-tetraenoic acid involves its interaction with specific molecular targets and pathways. The presence of deuterium atoms can influence the compound’s metabolic stability and its interaction with enzymes and receptors. This can lead to altered biological activity and potentially enhanced therapeutic effects.
相似化合物的比较
Similar Compounds
9-hydroxyicosa-5,7,11,14-tetraenoic acid: The non-deuterated parent compound.
Deuterated fatty acids: Other deuterated derivatives of fatty acids with similar structures.
Uniqueness
The uniqueness of (5Z,7E,11Z,14Z)-5,6,8,9,11,12,14,15-octadeuterio-9-hydroxyicosa-5,7,11,14-tetraenoic acid lies in its specific deuteration pattern, which can significantly alter its physical, chemical, and biological properties. This makes it a valuable tool in scientific research and potential therapeutic applications.
属性
分子式 |
C20H32O3 |
|---|---|
分子量 |
328.5 g/mol |
IUPAC 名称 |
(5Z,7E,11Z,14Z)-5,6,8,9,11,12,14,15-octadeuterio-9-hydroxyicosa-5,7,11,14-tetraenoic acid |
InChI |
InChI=1S/C20H32O3/c1-2-3-4-5-6-7-8-10-13-16-19(21)17-14-11-9-12-15-18-20(22)23/h6-7,9-11,13-14,17,19,21H,2-5,8,12,15-16,18H2,1H3,(H,22,23)/b7-6-,11-9-,13-10-,17-14+/i6D,7D,9D,10D,11D,13D,17D,19D |
InChI 键 |
KATOYYZUTNAWSA-NBAOWLKVSA-N |
手性 SMILES |
[2H]/C(=C(\[2H])/C/C(=C(/[2H])\CC([2H])(/C(=C/C(=C(/[2H])\CCCC(=O)O)/[2H])/[2H])O)/[2H])/CCCCC |
规范 SMILES |
CCCCCC=CCC=CCC(C=CC=CCCCC(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


